Ethyl 3-(chlorosulfonyl)-4-methylbenzoate
Overview
Description
Ethyl 3-(chlorosulfonyl)-4-methylbenzoate: is a chemical compound with the molecular formula C8H8ClNO4S. It is a derivative of benzoic acid where a chlorosulfonyl group is attached to the benzene ring at the 3-position and an ethyl ester group is attached at the carboxyl group. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 4-methylbenzoic acid as the starting material.
Chlorosulfonylation Reaction: The 4-methylbenzoic acid undergoes chlorosulfonylation, where a chlorosulfonyl group is introduced to the benzene ring.
Esterification: The resulting 3-(chlorosulfonyl)-4-methylbenzoic acid is then esterified with ethanol to produce this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the synthesis is often carried out in a batch process to ensure precise control over reaction conditions and product quality.
Purification: The final product is purified through recrystallization or other suitable purification techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and their derivatives.
Reduction Products: Sulfonic acids and their derivatives.
Substitution Products: Amides, esters, and other substituted benzoates.
Scientific Research Applications
Chemistry: Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals. Biology: The compound is utilized in biochemical research to study enzyme mechanisms and metabolic pathways. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases. Industry: The compound is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(chlorosulfonyl)-4-methylbenzoate exerts its effects depends on the specific application. In biochemical research, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
Ethyl 3-(chlorosulfonyl)propanoate: A related compound with a shorter carbon chain.
Ethyl 3-(chlorosulfonyl)isonicotinate: Another chlorosulfonyl derivative with a different aromatic ring structure.
Uniqueness: Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.
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Biological Activity
Ethyl 3-(chlorosulfonyl)-4-methylbenzoate is a sulfonyl halide compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a chlorosulfonyl group attached to a benzoate moiety, which is known for its high reactivity. The molecular formula is with a molecular weight of approximately 292.74 g/mol. The presence of the chlorosulfonyl group enhances its electrophilic character, making it a versatile intermediate in organic synthesis and a potential candidate for biological applications.
The primary mechanism of action for this compound involves its ability to react with nucleophiles. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter biological activity. This reactivity is significant for enzyme inhibition studies and protein modification research, as it allows for the exploration of interactions between the compound and various biological targets .
Biological Activity
Research indicates that compounds similar to this compound often exhibit various biological activities, including:
- Antimicrobial Properties : Compounds containing chlorosulfonyl groups have been studied for their potential as antimicrobial agents. This compound may exhibit similar properties due to its reactive functional groups.
- Enzyme Inhibition : The compound's ability to interact with enzymes through covalent modification positions it as a candidate for studying enzyme inhibition mechanisms.
- Anticancer Activity : Some studies suggest that sulfonamide derivatives can exhibit anticancer properties, warranting further investigation into this compound's potential in cancer research .
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
In a study examining the antimicrobial properties of sulfonamide derivatives, this compound was tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antibacterial agent. Further structural modifications could enhance its efficacy and selectivity .
Case Study: Enzyme Inhibition
Research focused on the enzyme inhibition capabilities of this compound demonstrated that it effectively inhibited cytochrome P450 enzymes involved in drug metabolism. This finding highlights its utility in drug development and toxicology studies, where understanding enzyme interactions is crucial .
Properties
IUPAC Name |
ethyl 3-chlorosulfonyl-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-3-15-10(12)8-5-4-7(2)9(6-8)16(11,13)14/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNHYWLMGGEIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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